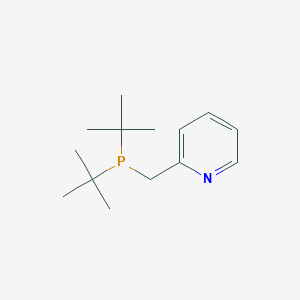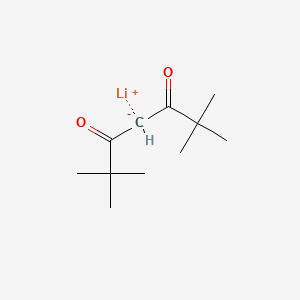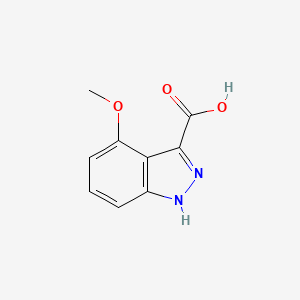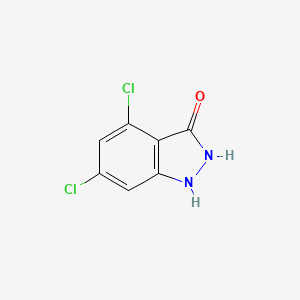
(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid
説明
(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, also known as 3-CEPBA, is a boronic acid derivative that has been widely used in scientific research due to its versatility. It has a wide variety of applications, including in organic synthesis, chromatography, and catalysis, as well as in biochemical and physiological studies. The purpose of
科学的研究の応用
Optical Modulation and Sensing Applications
Phenyl boronic acids, including derivatives like (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, play a crucial role in the development of optical sensors and modulators. For instance, these compounds have been utilized for saccharide recognition due to their ability to bind with pendant diols. A particular study demonstrated the use of phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs), showcasing their ability to quench near-infrared fluorescence in response to saccharide binding. This behavior indicates the potential for creating sensitive detection systems for saccharides and other biologically relevant molecules, with applications ranging from medical diagnostics to environmental monitoring (Mu et al., 2012).
Synthetic Intermediates and Building Blocks
(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid and similar boronic acids have been recognized for their utility as synthetic intermediates and building blocks in organic chemistry. Their functional versatility allows them to be employed in a variety of chemical syntheses, including the creation of complex organic molecules. For example, boronic acids can act in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid structure opens new avenues for application, indicating their broad utility in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Catalysis and Organic Transformations
The catalytic properties of boronic acids, including (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, enable their use in various organic transformations. Boronic acids can catalyze reactions by forming reversible covalent bonds with hydroxy groups, leading to both electrophilic and nucleophilic activation of substrates. This ability facilitates the formation of amides from carboxylic acids and amines, cycloadditions, conjugate additions, and selective Friedel-Crafts-type reactions. Such catalytic activities underscore the significance of boronic acids in synthetic organic chemistry, offering pathways to efficiently produce pharmaceuticals, agrochemicals, and functional materials under mild conditions (Hall, 2019).
Advanced Material Development
The robustness and structural flexibility of boronic acid frameworks, such as NU-1000 synthesized using (3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, highlight their potential in the development of advanced materials. NU-1000, a mesoporous metal-organic framework (MOF), has been shown to be an excellent candidate for gas separation and heterogeneous catalysis, including the catalytic deactivation of nerve agents. The ease of post-synthetic modification of such MOFs further expands their applicability in various catalytic and separation processes, illustrating the impact of boronic acid derivatives in creating versatile and highly functional materials (Wang et al., 2015).
特性
IUPAC Name |
(3-chloro-4-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCHOOKBILYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629644 | |
| Record name | [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid | |
CAS RN |
850568-11-5 | |
| Record name | [3-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(ethoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)








![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)
![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)